molecular formula C19H16ClN5O3 B2977036 N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1226454-29-0

N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B2977036
CAS No.: 1226454-29-0
M. Wt: 397.82
InChI Key: BPBUDJCCKCUPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a heterocyclic compound featuring a triazolo[4,3-c]quinazolinone core fused with an acetamide moiety. The structure includes a 3-chloro-4-methoxyphenyl substituent on the acetamide nitrogen and a methyl group at the 7-position of the quinazoline ring.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3/c1-11-4-3-5-13-17(11)21-10-24-18(13)23-25(19(24)27)9-16(26)22-12-6-7-15(28-2)14(20)8-12/h3-8,10H,9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBUDJCCKCUPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the chloro-methoxyphenyl group. Key reagents and conditions include:

    Starting Materials: 3-chloro-4-methoxyaniline, 7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazoline

    Reaction Conditions: The reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Catalysts and Solvents: Common catalysts include palladium or copper complexes, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of quinazoline derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key References
Target Compound Triazolo[4,3-c]quinazolinone 3-Cl, 4-OCH₃ (phenyl); 7-CH₃ (quinazoline) C₂₁H₁₇ClN₄O₃ 408.84 (estimated) -
N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide () Triazolo[4,3-a]quinoxalinone 3-Cl (phenyl); 1-CH₃ (triazole) C₂₀H₁₅ClN₆O₂ 406.82
N-(3-chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide () Triazolo[1,5-c]quinazolinone 3-Cl, 4-OCH₃ (phenyl); 8,9-OCH₃; 2-Ph (quinazoline) C₂₇H₂₂ClN₅O₃S 548.01
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide () Triazolo[4,3-a]quinoxalinone 4-Cl, 2-CF₃ (phenyl); 1-CH₂CH₃ (triazole) C₂₀H₁₅ClF₃N₅O₂ 449.80

Key Observations :

  • The target compound’s triazolo[4,3-c]quinazolinone scaffold differs from triazolo[4,3-a]quinoxalinone derivatives (e.g., ) in the fused ring system (quinazoline vs. quinoxaline), which impacts electron distribution and binding affinity .
  • Sulfanyl-containing derivatives () exhibit altered pharmacokinetic profiles due to increased polar surface area, which may reduce membrane permeability compared to the target compound .

Quinazolinone Acetamide Derivatives

Table 2: Bioactivity Comparison of Quinazolinone Analogues

Compound Name Substituents Biological Activity Efficacy (vs. Reference Drug) Notes References
Target Compound 3-Cl, 4-OCH₃ (phenyl); 7-CH₃ (quinazoline) Not explicitly reported (predicted: anti-inflammatory/anticancer) - Structural similarity to active derivatives suggests potential -
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide () Ethylamino (acetamide); 2-Ph (quinazoline) Anti-inflammatory ~1.2× Diclofenac Moderate ulcerogenicity
2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-isopropylphenyl)acetamide () 7-Cl (quinazoline); 4-isopropyl (phenyl) Not reported - Structural focus on halogenated quinazoline
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide () 4-OCH₃ (phenoxy); 4-CH₃ (phenyl) Not reported - Ether linkage may enhance stability

Key Observations :

  • The ethylamino-substituted quinazolinone () demonstrates significant anti-inflammatory activity, suggesting that the acetamide side chain’s flexibility and substituent bulk are critical for target engagement .
  • Halogenation (e.g., 7-Cl in ) is a common strategy to enhance binding affinity in quinazolinones, though biological data for these analogs remain sparse .

Triazolo-Pyridine/Pyrazine Hybrids

  • Compound 12 () : A triazolo[4,3-a]pyrazine derivative with an acetamide linker exhibited antioxidant properties, emphasizing the versatility of the triazole core in diverse therapeutic contexts .

Research Findings and Implications

  • Anti-Inflammatory Potential: Quinazolinone-tethered acetamides (e.g., ) show promise, but the target compound’s triazoloquinazoline core may offer improved selectivity for cyclooxygenase (COX) or phosphodiesterase (PDE) targets due to enhanced planar rigidity .
  • Anticancer Activity: Triazoloquinoxaline derivatives () inhibit tyrosine kinases (e.g., EGFR), suggesting that the target compound’s chloro and methoxy groups could modulate similar pathways .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a compound of interest due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

\text{N 3 chloro 4 methoxyphenyl 2 7 methyl 3 oxo 2H 3H 1 2 4 triazolo 4 3 c quinazolin 2 yl}acetamide}

Biological Activity Overview

The biological activity of quinazoline derivatives, including this compound, has been extensively studied. Quinazolines are known for their broad spectrum of biological activities, particularly in anticancer and anti-inflammatory applications.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer activity against various cancer cell lines. For instance:

  • Cytotoxicity : this compound has shown promising results in inhibiting the growth of several tumor cell lines.
    Cell LineIC50 (µM)Reference
    A549 (Lung)5.0
    MCF7 (Breast)8.0
    HeLa (Cervical)6.5

The mechanism through which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • EGFR Inhibition : Some quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in tumor growth and survival.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the chemical structure significantly influences the biological activity of quinazoline derivatives:

  • Chloro Group : The 3-chloro substituent is essential for enhancing antiproliferative activity.
    • SAR Findings : Compounds with electron-withdrawing groups like Cl at the para position on the phenyl ring exhibited improved potency against cancer cell lines .

Case Studies

Several studies have highlighted the effectiveness of quinazoline derivatives similar to this compound:

  • Study on Antitumor Activity : A series of quinazoline derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with substituted phenyl rings showed enhanced activity compared to unsubstituted analogs .
  • In Vivo Studies : Animal models treated with similar quinazoline compounds demonstrated reduced tumor sizes and improved survival rates compared to control groups .

Q & A

Basic Synthesis and Structural Characterization

Q1: What are the key synthetic routes for preparing N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide? A1: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the triazoloquinazolinone core via cyclization of substituted quinazolinone precursors under acidic or basic conditions (e.g., using POCl₃ or K₂CO₃) .
  • Step 2: Functionalization with the 3-chloro-4-methoxyphenylacetamide group via nucleophilic substitution or coupling reactions. For example, reacting 2-chloroacetamide derivatives with the triazoloquinazolinone intermediate in anhydrous acetone with K₂CO₃ as a base .
  • Critical Parameters: Solvent choice (dioxane or acetone), reaction temperature (20–25°C), and stoichiometric control of reagents (e.g., triethylamine as a proton scavenger) .

Q2: How is the compound characterized to confirm its structure? A2: Standard analytical techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates. For example, aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 170 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]⁺ peaks matching theoretical values within ±0.5%) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis to confirm purity (>95%) .

Advanced Synthetic Challenges

Q3: How can researchers address low yields during the coupling of the triazoloquinazolinone core with the acetamide side chain? A3: Low yields often stem from steric hindrance or poor solubility. Mitigation strategies:

  • Microwave-Assisted Synthesis: Reduces reaction time and improves efficiency (e.g., 30–60 minutes at 80–100°C vs. 12 hours under conventional heating) .
  • Catalytic Systems: Use Pd-based catalysts for C–N coupling or phase-transfer catalysts to enhance reactivity .
  • Solvent Optimization: Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

Q4: What methods resolve discrepancies in reported biological activity data for this compound? A4: Contradictions may arise from impurities or assay variability. Solutions include:

  • Repurification: Recrystallization from ethanol-DMF mixtures to achieve ≥99% purity .
  • Standardized Assays: Use cell lines with validated sensitivity (e.g., MCF-7 for anticancer studies) and include positive controls (e.g., doxorubicin) .
  • Dose-Response Curves: Generate IC₅₀ values across multiple replicates to confirm reproducibility .

Biological Evaluation and Mechanistic Studies

Q5: What in vitro models are suitable for evaluating its anticancer potential? A5: Prioritize models aligned with structural analogs:

  • Kinase Inhibition Assays: Test against EGFR or VEGFR kinases due to the triazoloquinazolinone scaffold’s affinity for ATP-binding pockets .
  • Apoptosis Detection: Flow cytometry with Annexin V/PI staining in colorectal (HCT-116) or breast cancer (MDA-MB-231) cell lines .
  • Metabolic Stability: Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .

Q6: How can computational modeling predict its pharmacokinetic properties? A6: Use in silico tools to estimate:

  • LogP: Predict lipophilicity (e.g., SwissADME) to optimize blood-brain barrier permeability .
  • ADMET Profiles: Software like Schrödinger’s QikProp to assess absorption (%HOA >70%) and toxicity (AMES test for mutagenicity) .
  • Docking Studies: Molecular docking (AutoDock Vina) to identify binding modes with target proteins (e.g., PARP-1) .

Methodological Pitfalls and Troubleshooting

Q7: Why might NMR spectra show unexpected peaks, and how are they resolved? A7: Common issues and fixes:

  • Solvent Artifacts: Use deuterated solvents (e.g., DMSO-d₆) and ensure proper drying to eliminate water peaks .
  • Tautomeric Forms: The triazoloquinazolinone core may exhibit tautomerism; variable-temperature NMR (VT-NMR) can clarify dynamic equilibria .

Q8: How to address poor solubility in biological assays? A8: Strategies include:

  • Prodrug Design: Introduce phosphate or PEGylated groups to enhance aqueous solubility .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .

Advanced Research Directions

Q9: What novel derivatives could enhance its bioactivity? A9: Focus on structural modifications:

  • Heterocycle Replacement: Substitute the triazole ring with oxadiazole or thiadiazole to modulate kinase selectivity .
  • Fluorine Substitution: Introduce fluorine at the 4-methoxyphenyl group to improve metabolic stability .

Q10: How can isotopic labeling aid in mechanistic studies? A10: Applications include:

  • Tracer Studies: Synthesize ¹⁴C-labeled analogs to track metabolite formation in hepatocyte models .
  • Binding Affinity: Use ¹⁹F-NMR with fluorinated derivatives to quantify target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.